CID 71356663
CAS No.: 24497-45-8
Cat. No.: VC19661048
Molecular Formula: B3H2N2
Molecular Weight: 62.5 g/mol
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Specification
CAS No. | 24497-45-8 |
---|---|
Molecular Formula | B3H2N2 |
Molecular Weight | 62.5 g/mol |
Standard InChI | InChI=1S/B3H2N2/c1-2-5-3-4-1/h4-5H |
Standard InChI Key | VZZDGJSAWDXGEE-UHFFFAOYSA-N |
Canonical SMILES | [B]1[B]N[B]N1 |
Introduction
Identification and Structural Characteristics
Chemical Identity
CID 71356663 is systematically named 1,3,2,4,5-Diazatriborolidine-2,4,5-triyl and carries the CAS registry number 24497-45-8 . Its molecular weight is 62.5 g/mol, derived from the formula , which places it within the broader class of inorganic boron-nitrogen compounds .
Molecular Geometry
The compound’s SMILES notation, B]N$$B]N1, indicates a five-membered ring comprising three boron atoms and two nitrogen atoms . This structure is further corroborated by its InChIKey (VZZDGJSAWDXGEE-UHFFFAOYSA-N), which encodes stereochemical and connectivity details . X-ray crystallography or advanced computational modeling would be required to resolve its precise geometry, though MMFF94s force fields currently fail to generate conformers due to unsupported valences .
Table 1: Key Computed Properties of CID 71356663
Property | Value |
---|---|
Molecular Weight | 62.5 g/mol |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 2 |
Topological Polar SA | 24.1 Ų |
Heavy Atom Count | 5 |
Synthesis and Reactivity
Chemical Behavior
The compound’s reactivity is influenced by its electron-deficient boron centers. In diborane derivatives, boron atoms often act as Lewis acids, forming adducts with Lewis bases such as amines or ethers . CID 71356663’s cyclic structure may confer stability against hydrolysis compared to linear boron-nitrogen chains, though experimental verification is needed.
Physicochemical Properties
Stability and Bonding
The B–B bond length in related diborane(4) compounds averages 1.75 Å, as observed in . While CID 71356663’s exact bond lengths remain unmeasured, its cyclic framework likely imposes strain, affecting reactivity. The rotatable bond count of 0 underscores its rigidity .
Spectroscopic Features
Though experimental spectra are unavailable, computational models predict characteristic B–N stretching vibrations in the infrared region (1,300–1,500 cm). Nuclear magnetic resonance (NMR) would reveal distinct and chemical shifts, contingent on local electronic environments.
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